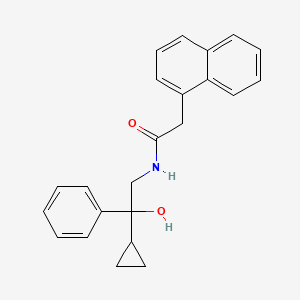

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide

Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2/c25-22(15-18-9-6-8-17-7-4-5-12-21(17)18)24-16-23(26,20-13-14-20)19-10-2-1-3-11-19/h1-12,20,26H,13-16H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTWJYHWDDSRCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)CC2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.

Introduction of the hydroxy group: This step might involve the hydroxylation of a precursor compound using reagents like osmium tetroxide or hydrogen peroxide.

Attachment of the phenylethyl group: This can be done through a Friedel-Crafts alkylation reaction.

Formation of the naphthyl acetamide: This step could involve the acylation of naphthalene followed by amide formation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to ensure sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The compound can be reduced to form different derivatives, such as reducing the amide group to an amine using LiAlH4 (Lithium aluminium hydride).

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or Jones reagent.

Reduction: LiAlH4, NaBH4 (Sodium borohydride).

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

- N-(2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide

- N-(2-cyclopropyl-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide

- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(phenyl)acetamide

Uniqueness

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of both cyclopropyl and naphthyl groups, which can impart distinct chemical and physical properties. These structural features might influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.

Biological Activity

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide is a synthetic compound that belongs to the class of naphthalene derivatives. Its unique structural features, including a cyclopropyl group and a hydroxyl moiety, suggest potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and antitumor properties, as well as its synthesis and structure-activity relationships.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features:

- A cyclopropyl group which influences steric and electronic properties.

- A hydroxyl group that may enhance solubility and biological interactions.

- A naphthalene ring system which is often associated with various pharmacological activities.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory activity. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as IL-1β and TNF-alpha, which are crucial in inflammatory pathways .

In an experimental model using adjuvant-induced arthritis in rats, treatment with related compounds resulted in reduced paw edema and body weight loss, suggesting potential therapeutic effects against inflammatory conditions .

Analgesic Effects

The compound has also been noted for its analgesic properties. Analgesics often work by modulating pain perception through interactions with specific receptors or enzymes involved in pain pathways. The presence of the cyclopropyl and hydroxyl groups may enhance its efficacy compared to simpler analogs.

Antitumor Activity

Research indicates that this compound may possess antitumor properties. Similar naphthalene derivatives have been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer metabolism. This inhibition could lead to reduced tumor growth and improved outcomes in cancer treatment.

Structure-Activity Relationship (SAR)

The structural complexity of this compound contributes to its biological activity. The following table summarizes key structural features and their associated activities based on related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(1-Naphthalenesulfonyl)cyclopropanamine | Naphthalene core with sulfonamide | Antitumor activity |

| 4-Hydroxy-N-(cyclopropylmethyl)benzamide | Benzamide with cyclopropyl group | Anti-inflammatory effects |

| N-(Cyclopropyl)benzamide | Simple benzamide structure | Analgesic properties |

| N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-... | Complex substitution pattern | Anti-inflammatory, analgesic, antitumor |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the cyclopropyl group: Achieved through cyclopropanation reactions.

- Hydroxylation: Introduction of the hydroxyl group using oxidizing agents.

- Naphthalene attachment: Utilizing Friedel-Crafts alkylation or other coupling methods.

These synthetic routes are crucial for producing the compound with high purity and yield, allowing for further biological evaluation.

Q & A

Q. What are the recommended synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the cyclopropyl-hydroxy-phenyl ethyl backbone via nucleophilic substitution or Grignard reactions, requiring anhydrous conditions and catalysts like Pd(II) for stereochemical control .

- Step 2 : Acetamide coupling using naphthalen-1-ylacetic acid activated via carbodiimide reagents (e.g., EDC/HOBt) under nitrogen atmosphere to prevent hydrolysis .

- Optimization : Reaction yields (>75%) are achieved by controlling temperature (0–5°C for cyclopropane stability) and solvent polarity (e.g., THF for intermediates, DCM for final coupling) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- NMR (¹H/¹³C) : Identifies substituent environments (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, naphthalene aromatic signals at δ 7.3–8.2 ppm) .

- IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and amide carbonyl (1640–1680 cm⁻¹) groups .

- X-ray Crystallography : Resolves stereochemistry (e.g., R/S configuration at the hydroxy-bearing carbon) using SHELXL refinement .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme Inhibition : MAO-A/B or AChE inhibition assays (IC₅₀ determination via spectrophotometric methods) .

- Receptor Binding : Radioligand displacement assays for P2X7 or opioid receptors, using HEK293 cells transfected with target receptors .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative potential .

Q. How does the cyclopropyl group influence the compound’s stability and reactivity?

- Stability : The cyclopropane ring’s strain increases susceptibility to ring-opening under acidic conditions (e.g., HCl/EtOH), necessitating pH control during synthesis .

- Reactivity : Acts as a hydrogen-bond donor via the hydroxy group, enhancing interactions with biological targets like enzymes .

Q. What computational tools are recommended for predicting physicochemical properties?

- Lipophilicity : LogP calculations via ChemDraw or ACD/Labs (predicted LogP ≈ 3.2) .

- Solubility : COSMO-RS simulations in water (≈0.1 mg/mL) .

Advanced Research Questions

Q. How can conflicting data on biological activity across studies be resolved?

- Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., fluorometric vs. colorimetric MAO assays) .

- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolite interference in activity measurements .

- Structural Analog Comparison : Cross-reference with derivatives (e.g., thiophene vs. furan substitutions) to isolate pharmacophore contributions .

Q. What strategies improve pharmacokinetic properties, such as bioavailability?

- Prodrug Design : Esterification of the hydroxyl group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

- Co-crystallization : Improve solubility via co-formers (e.g., cyclodextrins) identified through phase solubility diagrams .

Q. How can molecular docking elucidate the compound’s mechanism of action?

- Target Selection : Dock against MAO-B (PDB: 2V5Z) or AChE (PDB: 4EY7) using AutoDock Vina, focusing on π-π stacking with naphthalene and hydrogen bonds with the hydroxy group .

- Validation : Compare docking scores (ΔG ≤ -8.5 kcal/mol) with experimental IC₅₀ values to confirm binding modes .

Q. What experimental approaches address stereochemical inconsistencies in synthesis?

Q. How do polymorphic forms affect the compound’s therapeutic potential?

- Screening : Identify polymorphs via X-ray powder diffraction (XRPD) and thermal analysis (DSC/TGA) .

- Bioavailability Testing : Compare dissolution rates of Form I (high-energy) vs. Form II (stable) in simulated gastric fluid .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.